molecular formula C15H15N3O2S B2896427 N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide CAS No. 1207024-48-3

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide

Cat. No. B2896427
CAS RN: 1207024-48-3
M. Wt: 301.36
InChI Key: KGPXTMNFRXSLIL-UHFFFAOYSA-N
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Description

“N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide” is a thiophene derivative . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on thiophene-3-carboxamides and related structures has revealed their versatility in chemical synthesis. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents have been shown to undergo dearomatising cyclisation, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes when treated with LDA (Clayden et al., 2004). Additionally, N-glycosyl-thiophene-2-carboxamides, including various derivatives, have been synthesized and evaluated for their biological activities, showcasing the methodological innovation and application of thiophene carboxamides in drug discovery and molecular biology (Rawe et al., 2006).

Biological Activity

The antimicrobial and anticancer properties of thiophene carboxamide derivatives have been extensively studied. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated effective antibacterial activity against various microorganisms, illustrating the potential of these compounds in developing new antimicrobial agents (Cakmak et al., 2022). Furthermore, thiophene-2-carboxamide derivatives have been evaluated for their cytotoxic activity against several cancer cell lines, with certain derivatives exhibiting potent inhibitory activity, highlighting the potential for therapeutic applications (Gulipalli et al., 2019).

Material Science and Environmental Applications

Thiophene-based compounds also play a significant role in materials science, particularly in the development of mesogenic materials and antimicrobial coatings. For instance, thiophene and 1,3-thiazole-based mesogenic materials have been synthesized, offering unique physical properties suitable for various industrial applications, including displays and optical devices (Seed, 2007). Moreover, new modified polyesteramide resin compositions incorporating thiophene derivatives have shown enhanced physico-mechanical and chemical properties, along with antimicrobial activity, suggesting their utility in industrial coatings and biocides (El-Eisawy et al., 2013).

properties

IUPAC Name

N-[2-(prop-2-enylcarbamoylamino)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-8-16-15(20)18-13-6-4-3-5-12(13)17-14(19)11-7-9-21-10-11/h2-7,9-10H,1,8H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPXTMNFRXSLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide

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